

CAS number for (4-Bromothiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromothiophen-2-yl)boronic acid

Cat. No.: B151689

[Get Quote](#)

An In-depth Technical Guide to **(4-Bromothiophen-2-yl)boronic acid** for Researchers and Drug Development Professionals

Introduction

(4-Bromothiophen-2-yl)boronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in the development of novel pharmaceutical agents. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug discovery.

Chemical Properties and Data

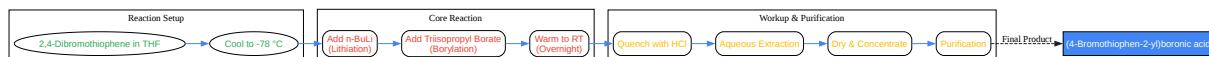
(4-Bromothiophen-2-yl)boronic acid, with the CAS Number 499769-92-5, is an important intermediate in medicinal chemistry. Below is a summary of its key quantitative data.

Property	Value
CAS Number	499769-92-5
Molecular Formula	C ₄ H ₄ BBrO ₂ S
Molecular Weight	206.85 g/mol
Appearance	Off-white solid (typical)
Melting Point	113 °C / 235.4 °F (for 2-Formylthiophene-4-boronic acid) ^[1]
Storage Temperature	2-8°C

Synthesis of (4-Bromothiophen-2-yl)boronic acid

The synthesis of **(4-Bromothiophen-2-yl)boronic acid** can be achieved from 2,4-dibromothiophene through a lithium-halogen exchange followed by reaction with a borate ester. This method is a common and effective way to introduce a boronic acid functional group onto an aromatic ring.

Experimental Protocol: Synthesis


Materials:

- 2,4-dibromothiophene
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
- Triisopropyl borate or Trimethyl borate
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 3 N)
- Diethyl ether or Ethyl acetate
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

- Argon or Nitrogen gas (for inert atmosphere)

Procedure:[2][3]

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled.
- Initial Reagents: The flask is charged with 2,4-dibromothiophene (1.0 equivalent) and dissolved in anhydrous THF under an inert atmosphere.
- Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.0 to 1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The selective lithiation occurs at the more reactive 2-position of the thiophene ring.
- Borylation: Triisopropyl borate (1.1 to 1.5 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
- Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid. The mixture is stirred vigorously for 30-60 minutes to hydrolyze the borate ester to the boronic acid.
- Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure to yield the crude product. The crude **(4-Bromothiophen-2-yl)boronic acid** can be purified by recrystallization or silica gel column chromatography to afford the final product.

[Click to download full resolution via product page](#)

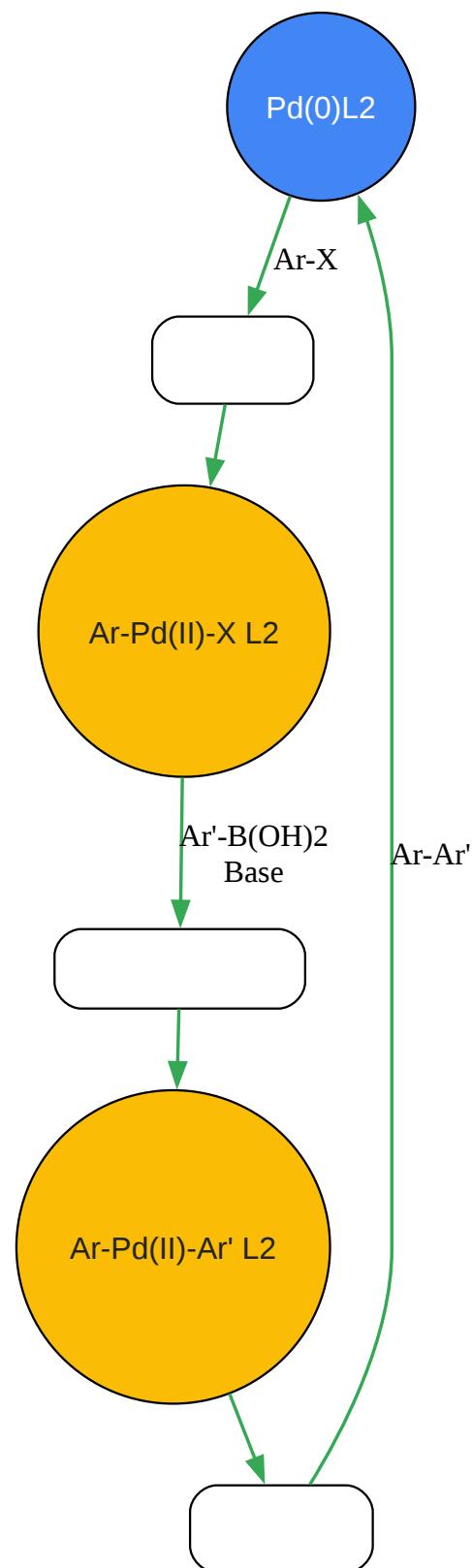
Caption: Synthetic workflow for **(4-Bromothiophen-2-yl)boronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

(4-Bromothiophen-2-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl compounds, which are common motifs in drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:


- **(4-Bromothiophen-2-yl)boronic acid**
- An aryl or heteroaryl halide (e.g., 3-chloro-4-fluorophenyl boronic acid used as a precursor in a related synthesis)[4]
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_3PO_4 , Cs_2CO_3 , Na_2CO_3)
- Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
- Argon or Nitrogen gas

Procedure:[4][5]

- Reaction Setup: To a Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), **(4-Bromothiophen-2-yl)boronic acid** (1.1 to 1.5

equivalents), the base (2.0 to 2.5 equivalents), and the palladium catalyst (0.05 to 0.1 equivalents).

- **Inert Atmosphere:** The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
- **Solvent Addition:** Degassed solvent(s) are added via syringe.
- **Reaction:** The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. If a biphasic system is used, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry. The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with active site serine residues in enzymes, making them potent enzyme inhibitors. Bortezomib, a proteasome inhibitor containing a boronic acid group, is a successful example of a drug utilizing this chemistry for the treatment of multiple myeloma.

(4-Bromothiophen-2-yl)boronic acid serves as a crucial intermediate for introducing a brominated thiophene scaffold into potential drug candidates. The thiophene ring is a common heterocycle in many pharmaceuticals, and the bromine atom provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.

Safety Information

As with all laboratory chemicals, **(4-Bromothiophen-2-yl)boronic acid** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-Benzothiophen-4-yl)boronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]

- To cite this document: BenchChem. [CAS number for (4-Bromothiophen-2-yl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151689#cas-number-for-4-bromothiophen-2-yl-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com